5,6,7-Trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one

説明

特性

CAS番号 |

828256-96-8 |

|---|---|

分子式 |

C19H27N3O4 |

分子量 |

361.4 g/mol |

IUPAC名 |

5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C19H27N3O4/c1-5-6-12-7-9-22(10-8-12)19-20-13-11-14(24-2)16(25-3)17(26-4)15(13)18(23)21-19/h11-12H,5-10H2,1-4H3,(H,20,21,23) |

InChIキー |

WXJXHXNLGZGNTB-UHFFFAOYSA-N |

正規SMILES |

CCCC1CCN(CC1)C2=NC3=CC(=C(C(=C3C(=O)N2)OC)OC)OC |

製品の起源 |

United States |

生物活性

5,6,7-Trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

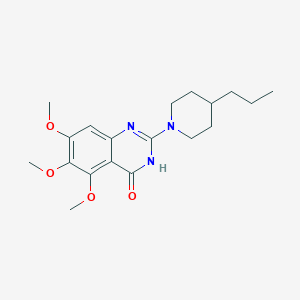

The compound features a quinazolinone core with three methoxy groups and a propylpiperidine moiety. The structural formula is represented as follows:

This unique structure contributes to its pharmacological properties and biological activity.

Anticancer Activity

Research indicates that 5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one exhibits significant anticancer properties . It has been shown to inhibit specific enzymes, such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which are linked to various pathological conditions including cancer progression .

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For example, MTT assays have been utilized to evaluate its effectiveness against breast cancer cell lines (MDA-MB-231), showing promising results comparable to standard treatments like paclitaxel .

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy . Quinazoline derivatives are known for their broad spectrum of antimicrobial activities. In particular, modifications in the quinazoline structure can enhance this activity. Preliminary studies suggest that 5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one may exhibit significant antimicrobial effects against various bacterial strains .

Antioxidant Properties

Antioxidant assays have indicated that this compound possesses radical scavenging activity , which is beneficial in mitigating oxidative stress-related diseases. The DPPH assay results suggest moderate antioxidant activity, with potential applications in developing therapeutic agents aimed at oxidative damage .

Synthesis Methods

The synthesis of 5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one can be achieved through several methodologies:

- Condensation Reactions : The compound can undergo condensation with aldehydes to form various derivatives.

- Multi-step Synthesis : Involves the formation of the quinazolinone core followed by the introduction of methoxy and propylpiperidine groups.

These synthetic routes are essential for generating analogs that may exhibit enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique features of 5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6,7-Dimethoxyquinazolinone | Structure | Lacks the propylpiperidine moiety but retains methoxy substitutions. |

| 4-Aminoquinazoline | Structure | Contains an amino group instead of methoxy groups; known for anticancer properties. |

| 2-(4-Methylpiperazin-1-yl)quinazoline | Structure | Similar piperazine substitution but different alkyl group; shows distinct activity profiles. |

The combination of methoxy groups and the propylpiperidine side chain in this compound may enhance its biological activity compared to other derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by the following molecular details:

- Molecular Formula : C19H27N3O4

- Molecular Weight : 361.43 g/mol

- CAS Number : 828256-96-8

The structural configuration of this quinazolinone derivative includes methoxy groups that enhance its biological activity, making it a significant candidate for drug development.

Antimicrobial Properties

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest that this compound could be explored as a potential antibiotic agent.

Anticancer Potential

Quinazoline derivatives are recognized for their anticancer properties. A study involving the synthesis of quinazoline-pyrimidine hybrids demonstrated that these compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colon cancer) . The presence of the piperidine moiety in 5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one may enhance its interaction with biological targets involved in cancer progression.

Neuropharmacological Effects

The piperidine structure is often associated with neuroactive compounds. Research into similar compounds has highlighted their potential in treating neurological disorders by modulating neurotransmitter systems . This indicates that 5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one might possess neuroprotective or cognitive-enhancing properties.

Case Studies and Experimental Findings

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of 5,6,7-Trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one with selected analogs from the literature:

Key Observations:

- Substituent Effects on Melting Points : The target compound’s trimethoxy groups may reduce crystallinity compared to thioxo (e.g., 250–252°C in ) or nitro-substituted derivatives (e.g., 175–177°C for 9i in ), due to steric hindrance and disrupted packing .

- Spectral Signatures: The 4-propylpiperidinyl group would introduce distinct aliphatic proton signals (δ 1.2–2.8) in 1H NMR, differing from allyl (δ 5.2–5.8) or phenylamino (δ 6.8 NH) groups in analogs .

Electronic and Solvent-Dependent Properties

highlights substituent effects on UV-Vis absorption in quinazolinones. For example:

- Methyl-substituted derivatives (4j–l) exhibit red-shifted absorption in DMSO compared to acetic acid due to solvent polarity effects .

- The target compound’s trimethoxy groups may further red-shift absorption maxima (λmax) relative to methyl or nitro substituents, as electron-donating groups enhance π–π* transitions .

準備方法

Quinazolinone Core Synthesis

A common approach to quinazolinone derivatives involves the reaction of 2-aminobenzonitrile or 2-aminobenzamide derivatives with appropriate chlorinated intermediates such as phenylchloroimine or benzimidoyl chloride derivatives. For example, the reaction of 2-aminobenzonitrile with phenylchloroimine or methylchloroimine under reflux conditions in common organic solvents yields quinazolinimines, which can be further converted to quinazolinones.

- Key reagents: 2-aminobenzonitrile, phenylchloroimine or methylchloroimine

- Conditions: Reflux in toluene or similar solvents, 6–48 hours

- Advantages: One-step synthesis with good yields and versatility for functional group variation

Installation of Trimethoxy Groups

The methoxy groups at positions 5, 6, and 7 on the quinazoline ring are generally introduced by starting from appropriately substituted aminobenzonitrile or aminobenzamide precursors already bearing methoxy substituents. Alternatively, selective methylation of hydroxy groups on the aromatic ring can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Starting materials: 5,6,7-trimethoxy-2-aminobenzonitrile or 5,6,7-trimethoxy-2-aminobenzamide

- Methylation reagents: Methyl iodide, dimethyl sulfate

- Conditions: Basic medium (e.g., K2CO3), reflux or room temperature depending on reagent

Representative Synthetic Scheme

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Quinazolinone core formation | 5,6,7-trimethoxy-2-aminobenzonitrile | Phenylchloroimine, reflux in toluene | 5,6,7-trimethoxyquinazolin-4(1H)-one | 65–80 |

| 2 | Nucleophilic substitution | 2-chloro-5,6,7-trimethoxyquinazolin-4(1H)-one | 4-propylpiperidine, DMF, heat | 5,6,7-trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one | 70–85 |

Research Findings and Optimization Notes

- The use of N-(2-cyanophenyl) benzimidoyl chloride as an intermediate has been optimized by replacing phosphorus oxychloride (POCl3) with thionyl chloride (SOCl2), which is cheaper and allows easier purification by distillation of excess reagent.

- Reaction times vary from 6 to 48 hours depending on the substituents and solvent system, with reflux conditions commonly employed.

- Purification is typically achieved by silica gel column chromatography using ethyl acetate/chloroform mixtures.

- The nucleophilic substitution step benefits from polar aprotic solvents and mild heating to improve yields and reduce side reactions.

- Structural characterization by NMR (1H, 13C), FT-IR, and X-ray crystallography confirms the formation of the quinazolinone core and substitution pattern.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core formation method | Reaction of 2-aminobenzonitrile with chloroimine derivatives |

| Substitution method | Nucleophilic aromatic substitution with 4-propylpiperidine |

| Solvents | Toluene, DMF, DMSO |

| Reaction temperature | Reflux (approx. 110°C) for core formation; 80–120°C for substitution |

| Reaction time | 6–48 hours |

| Purification | Silica gel chromatography (ethyl acetate/chloroform) |

| Yield range | 65–85% |

| Characterization methods | NMR, FT-IR, X-ray crystallography |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5,6,7-Trimethoxy-2-(4-propylpiperidin-1-yl)quinazolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the quinazolinone core. For example, demethylation using BBr₃ in dichloromethane (DCM) under inert atmosphere (48 hours, room temperature) is a key step to generate reactive intermediates . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of starting materials) and purification via reverse-phase chromatography (e.g., ACN/H₂O gradient) improves yield (e.g., 23% over two steps). Monitoring intermediates with MALDI-TOF (e.g., m/z 447.8 [M+H]⁺) ensures reaction progression .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., δ 7.90–1.46 ppm in CDCl₃) and carbon signals (e.g., δ 163.0–24.7 ppm) to confirm substitution patterns .

- MALDI-TOF/HRMS : Validate molecular weight (e.g., HRMS m/z calcd 603.4022 vs. found 603.4031) and purity (≥95%) .

- HPLC : Assess purity (e.g., 96.26% at tR = 14.192 min) using ACN/H₂O mobile phases .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C–60°C. Monitor degradation via LC-MS and quantify stability using half-life calculations. For quinazolinones, methoxy groups may hydrolyze under acidic conditions, requiring pH 7–8 for optimal stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

- Methodological Answer : Discrepancies often arise from tautomerism or impurities. Strategies include:

- Multi-technique validation : Compare NMR data with IR (e.g., carbonyl stretches at ~1650 cm⁻¹) and elemental analysis (e.g., C: 76.80%, H: 6.14%, N: 17.06%) .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Q. What computational approaches are suitable for predicting the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., HDAC8). Prepare protein structures (PDB: 1T69) and define binding grids around catalytic sites .

- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) and identify key residues (e.g., His143, Asp101) for mutagenesis studies .

Q. How can structure-activity relationships (SAR) guide the optimization of quinazolinone derivatives?

- Methodological Answer :

- Substituent variation : Modify the 4-propylpiperidin-1-yl group to alter lipophilicity (logP) or hydrogen-bonding capacity. For example, replacing propyl with cyclopropyl enhances target affinity .

- Biological assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with computational descriptors (e.g., electrostatic potential maps) .

Q. What strategies mitigate low yields in multi-step syntheses of quinazolinone derivatives?

- Methodological Answer :

- Intermediate trapping : Use protective groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions .

- Catalysis : Employ Pd/C for hydrogenation steps (e.g., 40 psi H₂, 60°C) to improve efficiency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

- Methodological Answer :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。